7-Hydroxyisoquinoline
Overview
Description
7-Hydroxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by the presence of a hydroxyl group attached to the seventh position of the isoquinoline ring
Synthetic Routes and Reaction Conditions:
Pomeranz–Fritsch Reaction: This method involves the reaction of benzaldehyde with aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline, which can then be hydroxylated to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the Pomeranz–Fritsch reaction due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Mechanism of Action
Target of Action
7-Hydroxyisoquinoline, also known as isoquinolin-7-ol, is a compound that has been used to study its photophysical behavior in polymer matrices . .
Mode of Action
It is known to exhibit an excited state proton transfer (ESPT) effect , which could potentially influence its interaction with its targets
Biochemical Pathways
It is known that isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems .
Pharmacokinetics
It is soluble in methanol and concentrated sulfuric acid , which may influence its bioavailability.
Result of Action
It is used to study its photophysical behavior in polymer matrices , and it is also used to prepare quinine
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is incompatible with oxidizing agents . The compound’s action, efficacy, and stability could potentially be influenced by factors such as pH, temperature, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Hydroxyisoquinoline are not fully understood due to limited research. As a derivative of isoquinoline, it may share some of the biochemical properties of its parent compound. Isoquinoline is a weak base, with a pKa of 5.14 , and it forms adducts with Lewis acids
Cellular Effects
It is known that isoquinoline derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. As a derivative of isoquinoline, it may share some of the molecular mechanisms of its parent compound. Isoquinoline and its derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that isoquinoline and its derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. As a derivative of isoquinoline, it may be involved in similar metabolic pathways. Isoquinoline is known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Scientific Research Applications
7-Hydroxyisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of alkaloids.
Quinoline: A heterocyclic aromatic organic compound used in the synthesis of antimalarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline with applications in medicinal chemistry.
Uniqueness of 7-Hydroxyisoquinoline: this compound is unique due to the presence of the hydroxyl group at the seventh position, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
isoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKBMABEPCYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901678 | |
Record name | NoName_814 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-83-4 | |
Record name | 7-Isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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